molecular formula C16H15N3O5 B11535453 ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate

ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate

Cat. No.: B11535453
M. Wt: 329.31 g/mol
InChI Key: OWNUPBHMJRSEAG-UHFFFAOYSA-N
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Description

Ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate is a heterocyclic compound belonging to the pyran family. Pyran derivatives are known for their diverse chemical properties and potential biological activities, making them attractive targets for drug discovery and other scientific research applications .

Preparation Methods

The synthesis of ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate typically involves a multicomponent reaction. One common method includes the reaction of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound in the presence of a catalyst such as Na2CaP2O7 or Ca-MCM. This reaction is usually carried out at room temperature, providing good yields of the desired product .

Chemical Reactions Analysis

Ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate has several scientific research applications:

    Chemistry: It is used in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound has shown potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Due to its biological activities, it is being explored for potential therapeutic applications.

    Industry: It is used in the development of new materials with diverse applications

Mechanism of Action

The mechanism of action of ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to certain enzymes or receptors, thereby modulating their activity. Detailed studies using techniques such as density functional theory (DFT) and molecular docking have provided insights into its binding affinities and interactions .

Comparison with Similar Compounds

Ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate can be compared with other pyran derivatives, such as:

  • Ethyl 6-amino-5-cyano-2-methyl-4-(3,4,5-trimethoxyphenyl)-4H-pyran-3-carboxylate
  • 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylic acid o-tolylamide

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical properties and biological activities .

Properties

Molecular Formula

C16H15N3O5

Molecular Weight

329.31 g/mol

IUPAC Name

ethyl 6-amino-5-cyano-2-methyl-4-(3-nitrophenyl)-4H-pyran-3-carboxylate

InChI

InChI=1S/C16H15N3O5/c1-3-23-16(20)13-9(2)24-15(18)12(8-17)14(13)10-5-4-6-11(7-10)19(21)22/h4-7,14H,3,18H2,1-2H3

InChI Key

OWNUPBHMJRSEAG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C#N)N)C

Origin of Product

United States

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